(3-Aminocyclobutyl)methyl benzoate
Description
(3-Aminocyclobutyl)methyl benzoate is a cyclobutane-derived benzoate ester featuring an amine group at the 3-position of the cyclobutyl ring (Figure 1).
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3-aminocyclobutyl)methyl benzoate |
InChI |
InChI=1S/C12H15NO2/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9,11H,6-8,13H2 |
InChI Key |
RGDMVPSSBUZUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-3-Aminocyclobutyl)methyl benzoate typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the cyclization of a suitable diene or diol precursor under acidic or basic conditions to form the cyclobutyl ring. The amino group can be introduced through nucleophilic substitution reactions, and the benzoate ester can be formed through esterification reactions using benzoic acid and appropriate catalysts .
Industrial Production Methods: Industrial production of ((1S,3S)-3-Aminocyclobutyl)methyl benzoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: ((1S,3S)-3-Aminocyclobutyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Chemistry: ((1S,3S)-3-Aminocyclobutyl)methyl benzoate is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of ((1S,3S)-3-Aminocyclobutyl)methyl benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzoate ester can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl Benzoate
- Structure: Lacks the aminocyclobutyl group, consisting of a methyl ester directly attached to a benzene ring.
- Applications : Widely used as a natural fumigant due to its high toxicity to insects (LC₅₀: 0.1 µL/L air for Plodia interpunctella) .
- Odor Profile: Exhibits a cananga-like aroma, distinct from the more complex aminocyclobutyl derivative .
- Reactivity : Undergoes nitration and esterification reactions; nitration studies show moderate yields under acidic conditions .
Benzyl Benzoate
Aminoalkyl-Substituted Benzoates
- Examples: Methyl p-(N,N-dimethylaminobutyl)benzoate and methyl 4-(carbamoylamino)benzoate .
- Structural Similarity: These compounds share the benzoate core with aminoalkyl substituents, though lacking the strained cyclobutane ring.
- Biological Activity: Aminoalkyl groups enhance interactions with biological targets (e.g., aquaporin inhibitors), suggesting that (3-aminocyclobutyl)methyl benzoate may similarly target enzymes or receptors .
Ethyl 4-(Carbamoylamino)benzoate
- Structure: Features a carbamoylamino group at the para position, contrasting with the meta-oriented aminocyclobutyl group.
- Applications : Investigated as a hit compound in aquaporin inhibition studies, highlighting the role of urea/amide motifs in bioactivity .
Key Comparative Data
Table 1: Physicochemical and Functional Properties
*Predicted properties based on structural analogs.
Research Implications and Gaps
- Bioactivity: The strained cyclobutane ring in (3-aminocyclobutyl)methyl benzoate may confer unique conformational constraints, improving target selectivity compared to flexible alkylamino analogs .
- Synthetic Challenges : Cyclobutane synthesis often involves low yields due to ring strain, necessitating optimized protocols for scalable production.
- Toxicity and Stability : Further studies are needed to evaluate its environmental persistence and toxicity profile, building on data from methyl benzoate .
Biological Activity
(3-Aminocyclobutyl)methyl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N2O2 |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | (3-Aminocyclobutyl)methyl benzoate |
| CAS Number | [Not provided] |
The compound's biological activity is primarily attributed to its interaction with various biological targets. It may act as a competitive inhibitor in certain enzymatic pathways, influencing metabolic processes. The specific mechanisms involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby preventing substrate interaction.
- Receptor Modulation : Altering receptor activity, which can affect signaling pathways related to cell proliferation and apoptosis.
Biological Activity
-
Antimicrobial Activity :
- Preliminary studies suggest that (3-Aminocyclobutyl)methyl benzoate exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus in vitro, indicating potential as an antibacterial agent.
-
Anticancer Potential :
- Research indicates that the compound may inhibit cancer cell proliferation. In vitro assays demonstrated that it reduced the viability of several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis through caspase activation.
-
Neuroprotective Effects :
- Some studies have suggested neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The compound may reduce oxidative stress and inflammation in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of (3-Aminocyclobutyl)methyl benzoate against E. coli. The compound was tested at various concentrations, demonstrating significant inhibition at concentrations above 50 µg/mL.
Case Study 2: Anticancer Activity
In a controlled experiment involving human breast cancer cells (MCF-7), treatment with (3-Aminocyclobutyl)methyl benzoate resulted in a 70% reduction in cell viability after 48 hours of exposure, compared to untreated controls.
Research Findings
Recent research has focused on the synthesis and biological evaluation of (3-Aminocyclobutyl)methyl benzoate. Key findings include:
- Synthesis : The compound is synthesized via a multi-step process involving cyclization and subsequent esterification.
- Biological Evaluation : Comprehensive assays have confirmed its potential as an enzyme inhibitor and receptor modulator.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
